molecular formula C15H14N4O2 B1200746 4-Methyl-7-phenyl-3-pyrazolo[5,1-c][1,2,4]triazinecarboxylic acid ethyl ester CAS No. 60269-83-2

4-Methyl-7-phenyl-3-pyrazolo[5,1-c][1,2,4]triazinecarboxylic acid ethyl ester

Cat. No. B1200746
CAS RN: 60269-83-2
M. Wt: 282.3 g/mol
InChI Key: LEXSJFGRMWIXBS-UHFFFAOYSA-N
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Description

4-Methyl-7-phenyl-3-pyrazolo[5,1-c][1,2,4]triazinecarboxylic acid ethyl ester is a chemical compound with the formula C15H14N4O2 . It is a pyrazole and a ring assembly . The average mass of this compound is 282.298 and its monoisotopic mass is 282.11168 .

Scientific Research Applications

Chemical Synthesis and Structural Elucidation

Research has explored the synthesis and structural elucidation of compounds related to 4-Methyl-7-phenyl-3-pyrazolo[5,1-c][1,2,4]triazinecarboxylic acid ethyl ester. For instance, Ghozlan et al. (2014) conducted studies on ethyl 3-amino-5-phenylpyrazole-4-carboxylate, providing insights into the structures and mechanisms involved in producing pyrazolo[5,1-c]triazines (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014). Additionally, Ledenyova et al. (2018) investigated the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing mechanisms like ANRORC rearrangement (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

Reactivity and Derivative Formation

The reactivity of related pyrazolo[5,1-c][1,2,4]triazines has been a focal point in several studies. Mironovich et al. (2017) explored the conversion of the ester group in ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate to methyl, a reaction with few analogies in organic compounds (Mironovich, Ivanov, Chizhov, & Daeva, 2017). Furthermore, Mironovich and Shcherbinin (2014) investigated the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one, examining reactions under various conditions (Mironovich & Shcherbinin, 2014).

Application in Dye Synthesis

The potential application of these compounds in dye synthesis has been noted. Karcı et al. (2008) synthesized pyrazolo[5,1-c][1,2,4]triazine dyes, analyzing their solvatochromic behavior in various solvents and exploring the effects of different substituents (Karcı & Karcı, 2008).

Pharmacological Research

While excluding specific information on drug use, dosage, and side effects, it's notable that compounds structurally similar to 4-Methyl-7-phenyl-3-pyrazolo[5,1-c][1,2,4]triazinecarboxylic acid ethyl ester have been investigated for their potential pharmacological properties. Gokulan et al. (2012) synthesized derivatives of 3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters for analgesic and anti-inflammatory activities, indicating a direction for potential pharmacological applications (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

Future Directions

Given the lack of information on this specific compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential biological activities could be explored, given that related compounds have shown promising activities .

properties

IUPAC Name

ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-3-21-15(20)14-10(2)19-13(16-17-14)9-12(18-19)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXSJFGRMWIXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321191
Record name ST51000802
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60269-83-2
Record name NSC371772
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST51000802
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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